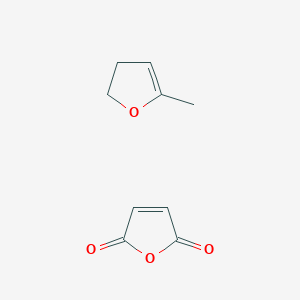
furan-2,5-dione;5-methyl-2,3-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran are two distinct but related organic compounds. Furan-2,5-dione, also known as maleic anhydride, is a versatile chemical used in various industrial applications. It is characterized by a five-membered ring structure with two carbonyl groups at positions 2 and 5. On the other hand, 5-methyl-2,3-dihydrofuran is a derivative of furan, featuring a methyl group at position 5 and a partially saturated ring.
準備方法
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The process typically involves the use of a vanadium-phosphorus oxide catalyst at high temperatures (400-450°C) and pressures. The reaction yields maleic anhydride along with water as a byproduct .
5-methyl-2,3-dihydrofuran can be prepared via the hydrogenation of 5-methylfuran. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure) .
Industrial Production Methods
The industrial production of furan-2,5-dione primarily involves the oxidation of n-butane in a fixed-bed reactor. This method is preferred due to its cost-effectiveness and high yield. The process operates at temperatures ranging from 400 to 450°C and pressures of 1-2 atm .
5-methyl-2,3-dihydrofuran is produced on a smaller scale, often through batch processes involving the hydrogenation of 5-methylfuran. The reaction conditions are optimized to ensure high selectivity and yield .
化学反応の分析
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: It can be reduced to form succinic anhydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
5-methyl-2,3-dihydrofuran also participates in several reactions:
Hydrogenation: It can be further hydrogenated to form 5-methyltetrahydrofuran.
Oxidation: It can be oxidized to form 5-methylfuran-2,3-dione.
Common Reagents and Conditions
Oxidation of furan-2,5-dione: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of furan-2,5-dione: Common reagents include lithium aluminum hydride and sodium borohydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: Palladium on carbon is a common catalyst used under mild conditions.
Major Products Formed
Oxidation of furan-2,5-dione: Maleic acid.
Reduction of furan-2,5-dione: Succinic anhydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: 5-methyltetrahydrofuran
科学的研究の応用
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran have diverse applications in scientific research:
作用機序
Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electrophile, readily reacting with nucleophiles to form various adducts. This reactivity is exploited in Diels-Alder reactions and other synthetic transformations .
5-methyl-2,3-dihydrofuran’s mechanism of action involves its ability to undergo hydrogenation and oxidation reactions, making it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Maleic acid: The hydrated form of furan-2,5-dione.
Succinic anhydride: A reduction product of furan-2,5-dione.
5-methyltetrahydrofuran: A hydrogenation product of 5-methyl-2,3-dihydrofuran
Uniqueness
Furan-2,5-dione’s unique reactivity and versatility make it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
5-methyl-2,3-dihydrofuran’s partial saturation and methyl substitution confer unique properties, making it a useful intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
31670-87-8 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
furan-2,5-dione;5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H8O.C4H2O3/c1-5-3-2-4-6-5;5-3-1-2-4(6)7-3/h3H,2,4H2,1H3;1-2H |
InChIキー |
NFSHYSWPWPTXIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCO1.C1=CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

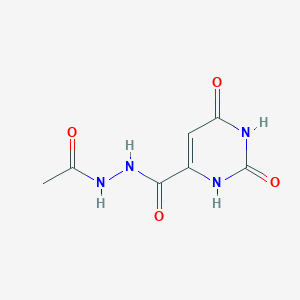
![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
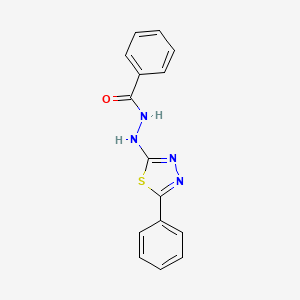
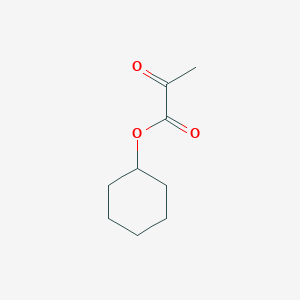
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
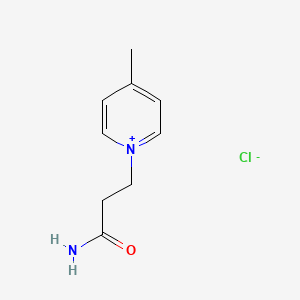
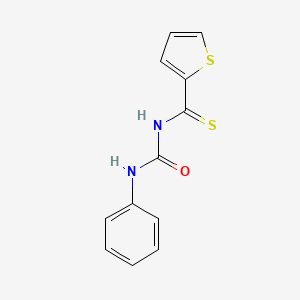
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
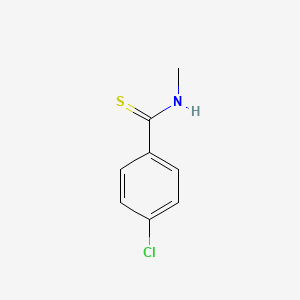
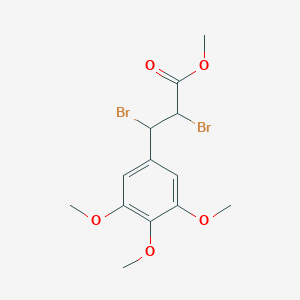
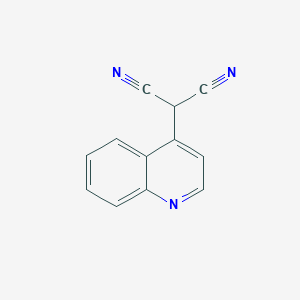
![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
